1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Overview
Description
The compound “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a derivative of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “this compound”, involves intermolecular condensation of acid hydrazides with carboxylic acids in the presence of cyclising reagents such as phosphorus oxychloride, polyphosphoric acid, acetic anhydride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .Scientific Research Applications
Crystal Structure Analysis:
- The structural characteristics of related oxadiazole compounds have been a subject of interest. For instance, a study of a similar compound, 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, revealed insights into the planarity of the oxadiazole ring and the angles formed with attached phenyl groups. This information is crucial for understanding molecular interactions and designing materials with desired properties (Fun et al., 2010).
Synthesis and Biological Properties:
- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties, including anti-inflammatory and analgesic activities, have been extensively studied. Such compounds, derived from 3-(4-bromobenzoyl)propionic acid, have shown significant biological activity, indicating their potential in medicinal chemistry (Husain & Ajmal, 2009).
Anticancer Potential:
- Oxadiazole derivatives have been identified as apoptosis inducers in cancer research. A study found that certain oxadiazole compounds exhibit good activity against breast and colorectal cancer cell lines. Such findings underscore the potential of oxadiazole derivatives as anticancer agents (Zhang et al., 2005).
Antimicrobial Applications:
- Research has also focused on the antimicrobial properties of oxadiazole derivatives. For instance, the synthesis of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives and their effectiveness against various bacterial and fungal strains highlight the potential of such compounds in developing new antimicrobial agents (Kaneria et al., 2016).
Material Science Applications:
- In material science, oxadiazole derivatives have been used to develop new electron transport materials. Their thermal, optical, and electrochemical properties make them suitable for applications in organic optoelectronic devices (Liu et al., 2007).
Future Directions
The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one”, involve finding out about new molecules with a potential biological effect, not yet described in the literature . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .
Mechanism of Action
Target of Action
It is known that many oxadiazole derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It is known that oxadiazole derivatives often interact with their targets through the oxadiazole ring, which is composed of two nitrogen atoms and one oxygen atom . This interaction can lead to various changes in the target, resulting in the observed biological effects .
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, cell growth and proliferation, and various microbial processes .
Result of Action
The 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one and its derivatives have shown significant anti-inflammatory and analgesic activities . Some derivatives have shown an anti-inflammatory effect ranging from about 33 to 62%, with efficiencies of 59.5% and 61.9% for certain derivatives . This effect was comparable to that of Indomethacin, which showed an activity of 64.3% .
properties
IUPAC Name |
1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILFDBOMWLIDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC(=NO1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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